Tetrabutylphosphonium p-toluenesulfonate is a quaternary ammonium salt characterized by its unique structure, which consists of a tetrabutylphosphonium cation and a p-toluenesulfonate anion. Its chemical formula is and it is recognized by the CAS number 116237-97-9. This compound is typically found as a colorless to yellowish liquid at room temperature, exhibiting properties typical of ionic liquids, such as low volatility and thermal stability .
Tetrabutylphosphonium p-toluenesulfonate can be synthesized through several methods. A common approach involves the reaction of tetrabutylphosphonium bromide with sodium p-toluenesulfonate. This reaction typically occurs in an organic solvent under controlled temperature conditions to ensure complete conversion to the desired product. The resulting product can be purified through recrystallization or distillation methods to achieve high purity levels suitable for research and industrial applications .
Interaction studies involving tetrabutylphosphonium p-toluenesulfonate have focused on its binding properties with biological molecules, particularly enzymes. These studies help elucidate the compound's role in metabolic pathways and its potential effects on drug metabolism. The interactions with cytochrome P450 enzymes are particularly significant, as they influence the pharmacokinetics of various drugs .
Tetrabutylphosphonium p-toluenesulfonate shares similarities with other phosphonium salts and sulfonate compounds. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Tetrabutylammonium p-toluenesulfonate | Similar cation structure | Exhibits different solubility properties |
Tetrabutylammonium chloride | Cation similar but with chloride | More stable under certain conditions |
Triethylbenzylammonium chloride | Different cation structure | Used primarily for phase transfer catalysis |
Tetrabutylphosphonium p-toluenesulfonate stands out due to its specific application as a substrate for cytochrome P450 enzymes, which is not commonly observed in other similar compounds. Its liquid state at room temperature and low volatility further enhance its appeal for various applications in both industrial and research settings.
The development of phosphonium ILs traces back to the early 2000s, when researchers sought alternatives to imidazolium and ammonium salts. Phosphonium cations, characterized by their tetraalkylphosphorus core, offered enhanced thermal stability—a critical advantage for high-temperature applications. The synthesis of [P4444][TsO] marked a milestone, as its p-toluenesulfonate anion provided improved hydrophilicity compared to halide-based ILs. Early studies highlighted its phase-transfer catalytic capabilities, particularly in SN2 reactions, while subsequent work revealed its LCST-driven phase separation at ~57°C.
[P4444][TsO] is synthesized via neutralization of tetrabutylphosphonium hydroxide with p-toluenesulfonic acid. Key structural features include:
Table 1: Physical Properties of [P4444][TsO]
Property | Value | Source |
---|---|---|
Molecular Formula | C23H43O3PS | |
Molecular Weight | 430.62 g/mol | |
Melting Point | 54–57°C | |
Density | 1.12 g/cm³ (estimated) | |
LCST (in water) | ~57°C | |
Water Solubility | Miscible below LCST |
The synthesis of TBPPTS involves strategic approaches to balance efficiency, purity, and scalability. Below, we dissect the methodologies across laboratory and industrial contexts, alongside mechanistic and sustainability considerations.
Laboratory synthesis of TBPPTS typically employs a neutralization reaction between tetrabutylphosphonium hydroxide and p-toluenesulfonic acid. The reaction proceeds under mild conditions (25–60°C) in polar aprotic solvents such as acetonitrile or water, yielding crystalline TBPPTS with ≥95% purity after recrystallization [1]. Key steps include:
The process is favored for its simplicity and high yield (>85%), though solvent selection critically impacts crystal morphology and purity.
Industrial-scale production prioritizes cost-efficiency and throughput. Continuous flow reactors replace batch systems to enhance mixing and heat dissipation during neutralization. Key adaptations include:
A representative industrial protocol involves:
The neutralization mechanism follows a Brønsted acid-base pathway:
$$
\text{(C}4\text{H}9\text{)}4\text{P}^+\text{OH}^- + \text{CH}3\text{C}6\text{H}4\text{SO}3\text{H} \rightarrow \text{(C}4\text{H}9\text{)}4\text{P}^+\text{CH}3\text{C}6\text{H}4\text{SO}3^- + \text{H}_2\text{O}
$$
Kinetic studies reveal second-order dependence, with the rate-limiting step involving proton transfer to the phosphonium hydroxide [4]. The p-toluenesulfonate anion stabilizes the product via resonance and hydrophobic interactions, as evidenced by its low water solubility (≤1.0% w/w) [1].
Efforts to improve sustainability focus on:
Challenges persist in recycling phosphonium byproducts, necessitating advanced ion-exchange membranes for closed-loop systems.
Cost drivers include:
Factor | Impact on Cost | Mitigation Strategy |
---|---|---|
Raw Materials | p-Toluenesulfonic acid (40%) | Bulk procurement contracts |
Energy Consumption | Crystallization (30%) | Heat integration systems |
Purification | Bromide removal (20%) | Optimized resin chromatography |
Scale-up economies reduce per-unit costs by ~15% at 1,000 kg batches, though stringent purity requirements (≥95% NT) limit margins [1].
Irritant